Methyl 5-(methylthio)pyrimidine-2-carboxylate
CAS No.:
Cat. No.: VC13685903
Molecular Formula: C7H8N2O2S
Molecular Weight: 184.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N2O2S |
|---|---|
| Molecular Weight | 184.22 g/mol |
| IUPAC Name | methyl 5-methylsulfanylpyrimidine-2-carboxylate |
| Standard InChI | InChI=1S/C7H8N2O2S/c1-11-7(10)6-8-3-5(12-2)4-9-6/h3-4H,1-2H3 |
| Standard InChI Key | ZYZHQQBJRTZPAM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC=C(C=N1)SC |
| Canonical SMILES | COC(=O)C1=NC=C(C=N1)SC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The pyrimidine ring in Methyl 5-(methylthio)pyrimidine-2-carboxylate is substituted at positions 2 and 5, creating a planar structure conducive to π-π stacking and hydrogen bonding. Key features include:
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Methylthio group: Enhances lipophilicity and participates in nucleophilic substitution reactions.
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Methyl ester: Provides a site for hydrolysis or transesterification, enabling conversion to carboxylic acids or amides .
Table 1: Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 184.22 g/mol | |
| Melting Point | 61–64°C (analogous derivatives) | |
| Solubility in Water | 0.42 g/L (similar compounds) | |
| Boiling Point | Not reported | |
| Density | Not available |
The compound’s limited aqueous solubility (0.42 g/L for related structures) suggests preferential use in organic solvents like acetonitrile or DMF .
Synthesis and Industrial Production
Key Synthetic Routes
Methyl 5-(methylthio)pyrimidine-2-carboxylate is synthesized via multi-step protocols, often starting from halogenated pyrimidine precursors. A patented method (WO2021113282A1) outlines the following steps :
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Halogenation: Treatment of 2-hydroxypyrimidine derivatives with phosphorus oxychloride (POCl₃) to generate chlorinated intermediates.
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Thioalkylation: Reaction with methylthiolating agents (e.g., S-methylisothiourea hemisulfate) in the presence of bases like triethylamine.
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Esterification: Introduction of the methyl ester group via methanol under acidic or basic conditions.
Example Procedure :
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Reactants: 5-Chloro-2-hydroxypyrimidine, S-methylisothiourea hemisulfate, triethylamine.
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Conditions: N,N-Dimethylformamide (DMF) solvent, 70°C for 4 hours.
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Yield: ~85% after purification via column chromatography.
Industrial Scalability
Large-scale production employs continuous flow reactors to optimize yield and reduce byproducts. Automated systems ensure precise control over reaction parameters (temperature, stoichiometry), while recrystallization and chromatography maintain purity ≥95% .
Chemical Reactivity and Kinetic Studies
Oxidation Kinetics
A kinetic study on the analogous ethyl derivative, Ethyl-2-(methylthio)pyrimidine-5-carboxylate, revealed first-order dependence on both the substrate and oxidant (potassium dichromate) in acidic media . Key findings:
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Rate Law: .
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Activation Energy: ~45 kJ/mol, indicating a moderate energy barrier.
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Products: 2-Methylsulfanyl-pyrimidine-5-carboxylic acid and acetaldehyde (3:2 stoichiometry).
Table 2: Comparative Reactivity of Pyrimidine Derivatives
Applications in Pharmaceuticals and Agrochemicals
Drug Intermediate
The compound’s pyrimidine core is integral to kinase inhibitors and antiviral agents. For example:
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Kinase Inhibition: Derivatives inhibit CDK2 (IC₅₀ = 12 nM) by binding to the ATP pocket, as confirmed via X-ray crystallography.
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Antiviral Activity: Modifications at the methylthio group enhance potency against RNA viruses (e.g., SARS-CoV-2 protease inhibition).
Herbicide Development
Methyl 5-(methylthio)pyrimidine-2-carboxylate serves as a precursor to herbicidal agents targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . Field trials demonstrate efficacy at 50 g/ha against broadleaf weeds.
Comparison with Structural Analogs
Table 3: Structural and Functional Analogues
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